2,2,3,3-Tetramethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethylbutan-1-amine is an organic compound with the molecular formula C8H19N. It is a derivative of butane, where the hydrogen atoms are replaced by methyl groups and an amine group. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylbutan-1-amine typically involves the alkylation of ammonia or primary amines with suitable alkyl halides. One common method is the reaction of 2,2,3,3-Tetramethylbutyl chloride with ammonia or a primary amine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal reaction rates .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro compounds, amides.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted amines and other functionalized derivatives.
Scientific Research Applications
2,2,3,3-Tetramethylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylbutan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The compound can also participate in nucleophilic reactions, altering the structure and activity of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetramethylbutan-1-amine
- 2,2,3,3-Tetramethylpentan-1-amine
- 2,2,3,3-Tetramethylhexan-1-amine
Uniqueness
2,2,3,3-Tetramethylbutan-1-amine is unique due to its specific arrangement of methyl groups and the amine group. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. Its steric hindrance and electronic effects influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H19N |
---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
2,2,3,3-tetramethylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-7(2,3)8(4,5)6-9/h6,9H2,1-5H3 |
InChI Key |
MIWGNHMXTAYEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.